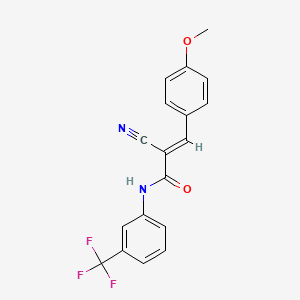

(E)-2-cyano-3-(4-methoxyphenyl)-N-(3-(trifluoromethyl)phenyl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-2-cyano-3-(4-methoxyphenyl)-N-(3-(trifluoromethyl)phenyl)acrylamide is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a cyano group, a methoxyphenyl group, and a trifluoromethylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(4-methoxyphenyl)-N-(3-(trifluoromethyl)phenyl)acrylamide typically involves the reaction of 4-methoxybenzaldehyde with 3-(trifluoromethyl)aniline in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation followed by an amide formation step. The reaction conditions usually include refluxing in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-2-cyano-3-(4-methoxyphenyl)-N-(3-(trifluoromethyl)phenyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of substituted acrylamides with various functional groups.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of (E)-2-cyano-3-(4-methoxyphenyl)-N-(3-(trifluoromethyl)phenyl)acrylamide as an anticancer agent. The compound has shown efficacy in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, its structural similarity to known kinase inhibitors suggests that it may target cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Anti-inflammatory Properties

Research indicates that compounds with cyano and trifluoromethyl groups exhibit anti-inflammatory effects. The presence of these functional groups in this compound may enhance its ability to modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .

Pesticidal Activity

The compound has been evaluated for its pesticidal properties, particularly against various agricultural pests. Its structural characteristics allow for interaction with biological targets in pests, potentially leading to effective pest control solutions. Studies have indicated that derivatives of similar structures can disrupt metabolic processes in insects, suggesting that this compound might possess similar activity .

Organic Electronics

The unique electronic properties of this compound make it a suitable candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. Its ability to form stable thin films and its favorable charge transport characteristics are particularly beneficial for these applications .

Synthetic Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Condensation Reactions: Utilizing amines and acrylonitrile under controlled conditions.

- Functionalization: Introducing trifluoromethyl groups via electrophilic fluorination techniques.

Characterization Techniques

Characterization of the compound is performed using various analytical techniques, including:

- Nuclear Magnetic Resonance (NMR): To determine the structural integrity and purity.

- Mass Spectrometry (MS): For molecular weight determination.

- Infrared Spectroscopy (IR): To identify functional groups present in the molecule.

Case Studies

Wirkmechanismus

The mechanism of action of (E)-2-cyano-3-(4-methoxyphenyl)-N-(3-(trifluoromethyl)phenyl)acrylamide would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and trifluoromethyl group could play crucial roles in binding interactions and overall molecular stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (E)-2-cyano-3-(4-hydroxyphenyl)-N-(3-(trifluoromethyl)phenyl)acrylamide

- (E)-2-cyano-3-(4-methoxyphenyl)-N-(3-methylphenyl)acrylamide

- (E)-2-cyano-3-(4-methoxyphenyl)-N-(3-chlorophenyl)acrylamide

Uniqueness

(E)-2-cyano-3-(4-methoxyphenyl)-N-(3-(trifluoromethyl)phenyl)acrylamide is unique due to the presence of both the methoxy and trifluoromethyl groups. These groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Biologische Aktivität

(E)-2-cyano-3-(4-methoxyphenyl)-N-(3-(trifluoromethyl)phenyl)acrylamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C18H15F3N2O2

- Molecular Weight : 346.3 g/mol

- XLogP3 : 4.3

- Hydrogen Bond Donor Count : 1

- Hydrogen Bond Acceptor Count : 6

- Rotatable Bond Count : 4 .

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the acrylamide backbone, followed by the introduction of cyano and trifluoromethyl groups. The synthetic pathway often employs standard organic reactions such as nucleophilic substitution and condensation techniques .

Tyrosinase Inhibition

A significant area of research focuses on the compound's inhibitory effects on tyrosinase, an enzyme critical in melanin biosynthesis. A study demonstrated that derivatives of (E)-2-cyano-3-(substituted phenyl)acrylamide exhibited potent inhibition against mushroom tyrosinase. Among these, a specific analog showed binding affinity higher than that of kojic acid, a well-known tyrosinase inhibitor. This suggests potential therapeutic applications in treating hyperpigmentation disorders .

Case Studies

-

Tyrosinase Inhibition Study :

- Objective : Evaluate the inhibitory effect on tyrosinase.

- Methodology : In vitro assays using mushroom tyrosinase.

- Results : The compound exhibited significant inhibition at concentrations comparable to kojic acid without cytotoxicity at effective doses (25 µM).

- : Potential candidate for hyperpigmentation treatment .

-

Anticancer Activity Evaluation :

- Objective : Assess the effects on breast cancer cell lines.

- Methodology : Cell viability assays and apoptosis induction tests.

- Results : Induction of morphological changes and enhanced caspase-3 activity at concentrations of 1.0 µM.

- : Suggests potential as an anticancer agent through microtubule destabilization .

Data Summary Table

| Biological Activity | Methodology | Results | |

|---|---|---|---|

| Tyrosinase Inhibition | In vitro assays | Significant inhibition at 25 µM | Potential treatment for hyperpigmentation |

| Anticancer Activity | Cell viability and apoptosis assays | Induced apoptosis in MDA-MB-231 cells | Potential anticancer agent |

Eigenschaften

IUPAC Name |

(E)-2-cyano-3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N2O2/c1-25-16-7-5-12(6-8-16)9-13(11-22)17(24)23-15-4-2-3-14(10-15)18(19,20)21/h2-10H,1H3,(H,23,24)/b13-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INEPHMLEOGBXJO-UKTHLTGXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.